molecular formula C4H8ClF4NO B13507659 4-Amino-2,2,3,3-tetrafluorobutan-1-ol hydrochloride

4-Amino-2,2,3,3-tetrafluorobutan-1-ol hydrochloride

Cat. No.: B13507659
M. Wt: 197.56 g/mol
InChI Key: IIPWFNKFOVPOIK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,2,3,3-tetrafluorobutan-1-ol hydrochloride can be achieved through a series of chemical reactions involving 2,2,3,3-tetrafluorobutan-1-ol as the starting material. The synthetic pathway involves the following steps:

    Dissolve 2,2,3,3-tetrafluorobutan-1-ol in hydrochloric acid: and add sodium nitrite to the solution.

    Adjust the pH: to 8-9 by adding sodium hydroxide.

    Add ammonium chloride: and heat the mixture to 60-70°C for 1 hour.

    Cool the mixture: to room temperature and filter the precipitate.

    Dissolve the precipitate: in water and add sodium bisulfite.

    Adjust the pH: to 8-9 by adding sodium carbonate.

    Add ethanol: and heat the mixture to reflux for 1 hour.

    Cool the mixture: to room temperature, filter the precipitate, wash with water, and dry to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through advanced purification techniques such as recrystallization from water or ethanol.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,2,3,3-tetrafluorobutan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Amino-2,2,3,3-tetrafluorobutan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to modulate biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of fluorine atoms, amino group, and hydroxyl group, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C4H8ClF4NO

Molecular Weight

197.56 g/mol

IUPAC Name

4-amino-2,2,3,3-tetrafluorobutan-1-ol;hydrochloride

InChI

InChI=1S/C4H7F4NO.ClH/c5-3(6,1-9)4(7,8)2-10;/h10H,1-2,9H2;1H

InChI Key

IIPWFNKFOVPOIK-UHFFFAOYSA-N

Canonical SMILES

C(C(C(CO)(F)F)(F)F)N.Cl

Origin of Product

United States

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